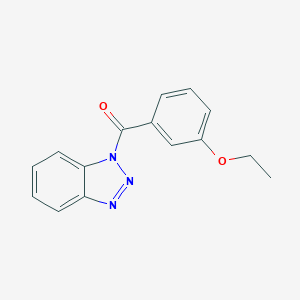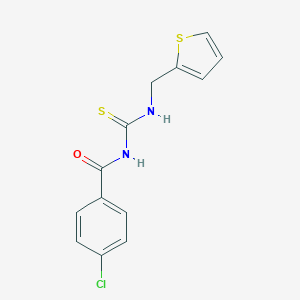![molecular formula C22H26N2O4 B250083 2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as IPA-3 and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
IPA-3 has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cell signaling. In cancer research, IPA-3 has been shown to inhibit the activity of the Rho GTPase family of proteins, which are involved in cancer cell migration and invasion. In neurobiology, IPA-3 has been found to block the activity of the protein kinase Pak1, which is involved in neuronal development and synaptic plasticity. In cell signaling, IPA-3 has been shown to inhibit the activity of the protein kinase Akt, which is involved in a variety of cellular processes including cell survival, proliferation, and metabolism.
Mecanismo De Acción
The mechanism of action of IPA-3 involves its inhibition of specific protein kinases, including Pak1 and Akt. By inhibiting these kinases, IPA-3 disrupts the signaling pathways that regulate cellular processes such as cell migration, invasion, and survival. IPA-3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on specific signaling pathways, IPA-3 has been found to have a variety of biochemical and physiological effects. For example, IPA-3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. IPA-3 has also been found to reduce the size of tumors in mouse models of cancer. In neurobiology, IPA-3 has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease in mouse models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IPA-3 is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of IPA-3 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, IPA-3 has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on IPA-3. One area of interest is the development of more effective synthesis methods that could increase the yield and purity of IPA-3. Another area of interest is the investigation of IPA-3's effects on other protein kinases and signaling pathways, which could provide insight into its potential applications in other areas of scientific research. Additionally, further studies on IPA-3's safety and efficacy in humans could pave the way for its use as a therapeutic agent in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of IPA-3 involves several steps, starting with the reaction of 2-isopropylphenol with phosgene to form 2-isopropylphenyl chloroformate. This intermediate is then reacted with N-(4-morpholinyl)aniline to form 2-(2-isopropylphenoxy)-N-(4-morpholinyl)aniline. Finally, this compound is reacted with acetic anhydride to form IPA-3. The overall yield of this synthesis method is around 35%.
Propiedades
Fórmula molecular |
C22H26N2O4 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[2-(morpholine-4-carbonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)17-7-4-6-10-20(17)28-15-21(25)23-19-9-5-3-8-18(19)22(26)24-11-13-27-14-12-24/h3-10,16H,11-15H2,1-2H3,(H,23,25) |
Clave InChI |
OHKMGDYFSWNMIU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canónico |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)



![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)


